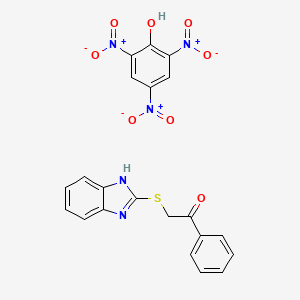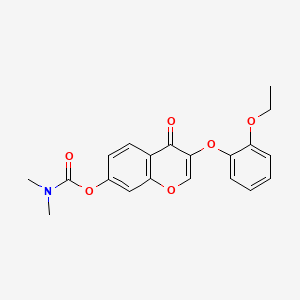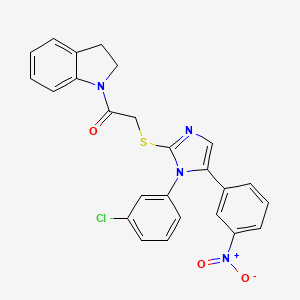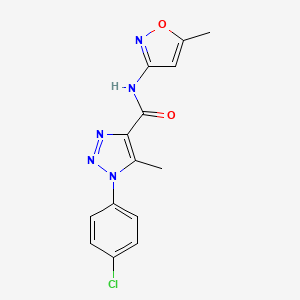
2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trinitrophenol: and 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one are two distinct chemical compounds with unique properties and applications.
2,4,6-Trinitrophenol: It is an organic compound with the formula (O₂N)₃C₆H₂OH and is known for its explosive properties . Historically, it has been used in explosives, dyes, and as an antiseptic .
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one: is a compound that features a benzimidazole moiety linked to a phenyl group via a sulfanyl bridge. This compound is of interest in medicinal chemistry due to its potential biological activities .
Méthodes De Préparation
2,4,6-Trinitrophenol
The synthesis of 2,4,6-trinitrophenol involves the nitration of phenol.
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
The preparation of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one can involve the reaction of o-phenylenediamine with a suitable phenyl derivative under specific conditions . The reaction may be facilitated by the use of catalysts and solvents to achieve the desired product.
Analyse Des Réactions Chimiques
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Reduction: It can be reduced to form picramic acid.
Substitution: It can participate in electrophilic substitution reactions due to the presence of nitro groups.
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
This compound can undergo:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.
Applications De Recherche Scientifique
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is used in:
Explosives: Due to its high energy content.
Dye Manufacturing: As a precursor for various dyes.
Analytical Chemistry: As a reagent for detecting metals.
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
Medicinal Chemistry: As a scaffold for developing drugs with antimicrobial and anticancer properties.
Biological Studies: For studying enzyme interactions and protein binding.
Mécanisme D'action
2,4,6-Trinitrophenol
The explosive nature of 2,4,6-trinitrophenol is due to the rapid decomposition of the nitro groups, releasing a large amount of gas and heat . In biological systems, it can act as an exogenous pyrogen, inducing inflammatory responses .
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
The biological activity of this compound is attributed to its ability to interact with various enzymes and proteins, potentially inhibiting their function . The benzimidazole moiety is known to bind to DNA and proteins, affecting cellular processes .
Comparaison Avec Des Composés Similaires
2,4,6-Trinitrophenol
Similar compounds include:
2,4-Dinitrophenol: Less explosive but used as a pesticide.
2-Nitrophenol: Used in organic synthesis.
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.
Phenyl derivatives: Used in various pharmaceutical applications.
These comparisons highlight the unique properties and applications of 2,4,6-trinitrophenol and 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one in their respective fields.
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-phenylethanone;2,4,6-trinitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS.C6H3N3O7/c18-14(11-6-2-1-3-7-11)10-19-15-16-12-8-4-5-9-13(12)17-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H,10H2,(H,16,17);1-2,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAYEQQARFRHRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methyl-8-[4-(3-methylbutyl)piperazin-1-yl]-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2418960.png)


![1,3,7-trimethyl-8-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2418965.png)



![7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2418972.png)
![4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)morpholine](/img/structure/B2418976.png)

![3-{[2-(5-Ethylfuran-2-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2418978.png)

![2-(2-chloro-6-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2418981.png)

